molecular formula C12H20N2O B13539631 5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one

5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13539631
M. Wt: 208.30 g/mol
InChI Key: NZPAQBTTZFLHHH-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes a pyridinone ring substituted with an amino group and a bulky alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetohydrazide with suitable aldehydes or ketones, followed by cyclization to form the pyridinone ring . The reaction conditions often include refluxing in ethanol or other solvents, with the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its unique structure and biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group and the pyridinone ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2,3,3-trimethylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Its bulky alkyl group and amino substitution make it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

5-amino-1-(2,3,3-trimethylbutyl)pyridin-2-one

InChI

InChI=1S/C12H20N2O/c1-9(12(2,3)4)7-14-8-10(13)5-6-11(14)15/h5-6,8-9H,7,13H2,1-4H3

InChI Key

NZPAQBTTZFLHHH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=CC1=O)N)C(C)(C)C

Origin of Product

United States

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